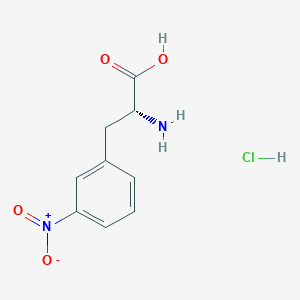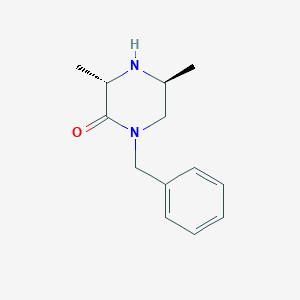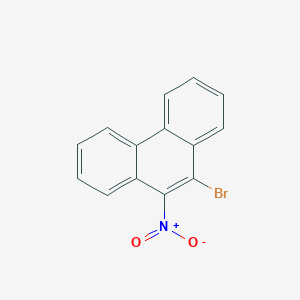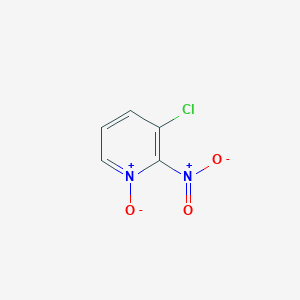![molecular formula C39H27N3 B3109110 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine CAS No. 170165-85-2](/img/structure/B3109110.png)
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Vue d'ensemble
Description
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Analyse Biochimique
Biochemical Properties
4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating their activity and influencing cellular redox states . Additionally, the compound’s interaction with proteins involved in signal transduction pathways can alter cellular responses to external stimuli .
Cellular Effects
The effects of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, its impact on cellular metabolism includes changes in the levels of key metabolites and shifts in metabolic fluxes .
Molecular Mechanism
At the molecular level, 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or oxidative environments[9][9]. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular functions, including prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular responses to stress . At high doses, it may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes . This compound can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis . Its interactions with enzymes involved in oxidative metabolism and detoxification processes are particularly noteworthy, as they can modulate the cellular redox state and influence metabolic outcomes .
Transport and Distribution
The transport and distribution of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of binding proteins can facilitate its transport across cellular membranes and its distribution to target sites within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully hydrogenated derivatives .
Applications De Recherche Scientifique
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di(4-pyridinyl)biphenyl: Similar structure but lacks the additional phenyl groups.
Tris(4-(pyridin-4-yl)phenyl)amine: Contains three pyridine-phenyl groups but arranged differently.
1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: Similar in having multiple pyridine groups but with a different core structure
Uniqueness
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly useful in applications requiring efficient charge transport and light emission .
Propriétés
IUPAC Name |
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-7-31(8-2-28(1)34-13-19-40-20-14-34)37-25-38(32-9-3-29(4-10-32)35-15-21-41-22-16-35)27-39(26-37)33-11-5-30(6-12-33)36-17-23-42-24-18-36/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUXVZLHGFVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133092 | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170165-85-2 | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170165-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


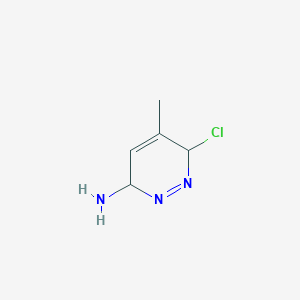
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)
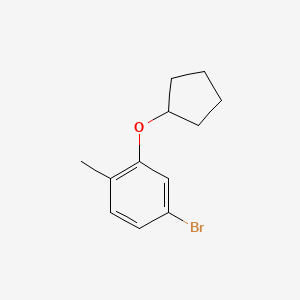
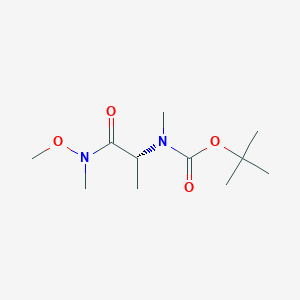
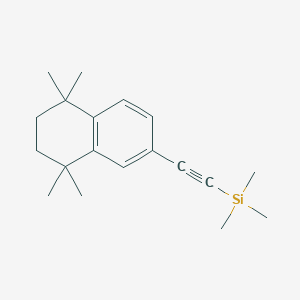
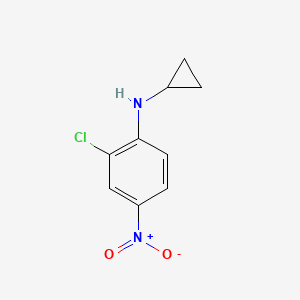

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3109097.png)
